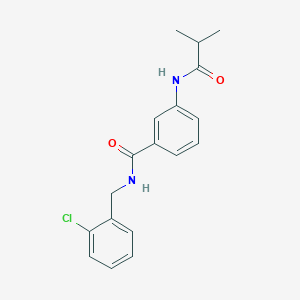![molecular formula C16H14Cl2N2O3 B5761060 2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)
2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide, commonly known as DMOG, is a chemical compound that has gained significant attention in the field of scientific research due to its ability to mimic hypoxia in cells. Hypoxia is a condition in which cells are deprived of oxygen, and it is a common feature of many diseases, including cancer. DMOG has been shown to induce hypoxia-like responses in cells, making it a valuable tool for studying the effects of hypoxia on cellular processes.
作用機序
DMOG inhibits the activity of prolyl hydroxylase enzymes by binding to the active site of the enzyme. Prolyl hydroxylase enzymes require oxygen and iron as cofactors for their activity. DMOG is structurally similar to the substrate of prolyl hydroxylase enzymes and can bind to the active site, preventing the binding of the substrate. This leads to the accumulation of HIFs, which can then activate the expression of genes involved in the cellular response to hypoxia.
Biochemical and physiological effects:
DMOG has been shown to induce hypoxia-like responses in cells, leading to a wide range of biochemical and physiological effects. It can activate the expression of genes involved in angiogenesis, glycolysis, and cell survival. DMOG has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in some cancer cell lines.
実験室実験の利点と制限
DMOG is a valuable tool for studying the effects of hypoxia on cellular processes. It can be used to mimic hypoxia in cells without the need for expensive hypoxic chambers. DMOG is also relatively stable and can be stored for long periods of time. However, DMOG has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on cellular processes may not accurately reflect the effects of hypoxia in vivo.
将来の方向性
There are many potential future directions for research involving DMOG. One area of interest is the development of new drugs that target prolyl hydroxylase enzymes. These drugs could potentially be used to treat diseases that are characterized by hypoxia, such as cancer. Another area of interest is the development of new methods for delivering DMOG to cells. Currently, DMOG is typically delivered to cells using transfection agents, which can be inefficient and toxic. New methods for delivering DMOG could improve its effectiveness and reduce its toxicity. Finally, further research is needed to fully understand the effects of DMOG on cellular processes and its potential as a therapeutic agent.
合成法
DMOG can be synthesized using a two-step process. The first step involves the reaction of 3,4-dichlorophenyl isocyanate with 4-methoxybenzoic acid in the presence of a base such as triethylamine. This reaction leads to the formation of 2-(3,4-dichlorophenyl)-N-(4-methoxybenzoyl)urea. In the second step, this intermediate is treated with ethyl chloroformate in the presence of a base such as pyridine to form DMOG.
科学的研究の応用
DMOG has been widely used in scientific research to study the effects of hypoxia on cellular processes. It has been shown to induce hypoxia-like responses in cells by inhibiting the activity of prolyl hydroxylase enzymes, which are involved in the degradation of hypoxia-inducible factor (HIF) proteins. HIFs are transcription factors that play a crucial role in the cellular response to hypoxia. By inhibiting the degradation of HIFs, DMOG can activate the expression of genes that are involved in the cellular response to hypoxia.
特性
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-22-12-5-3-11(4-6-12)16(21)23-20-15(19)9-10-2-7-13(17)14(18)8-10/h2-8H,9H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQXSCOHDQGZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-(3,4-dichlorophenyl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)





![3-bromo-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5761024.png)
![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
![4-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}hydrazono)-2,3-dichloro-2-butenoic acid](/img/structure/B5761037.png)
![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5761050.png)


